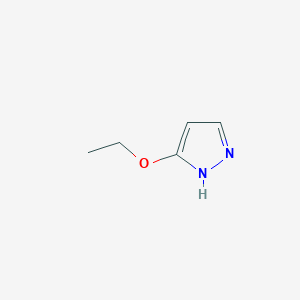

3-Ethoxy-1h-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCPYFXAPMDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethoxy 1h Pyrazole and Its Derivatives

Classical Cyclocondensation Approaches

The traditional and most common methods for synthesizing the pyrazole (B372694) core involve the cyclocondensation of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic synthon.

Reactions of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a foundational method for creating pyrazole rings. beilstein-journals.orgnih.gov This approach is straightforward and can be used to produce a wide array of substituted pyrazoles. nih.govmdpi.com The process involves the condensation of a hydrazine derivative with a β-diketone, β-ketoester, or a similar 1,3-dicarbonyl compound. nih.govdergipark.org.tr

For the synthesis of 3-alkoxypyrazoles, β-ketoesters are common precursors. However, the reaction of alkyl acetoacetates with hydrazine typically yields pyrazol-5-ones. researchgate.net To favor the formation of 3-alkoxypyrazoles, the reaction conditions can be modified, for instance, by using hydrazine salts. researchgate.net While this alternate pathway has been reported, it often results in low yields. researchgate.net The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine in an acidic medium at a pH between 0 and 6.9 is another strategy to produce pyrazoles. google.comgoogle.com

A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential formation of two regioisomers. mdpi.com The regioselectivity of the cyclocondensation can be influenced by the reaction conditions, such as the solvent and the nature of the hydrazine salt. For example, using arylhydrazine hydrochlorides in aprotic dipolar solvents can lead to improved regioselectivity in the synthesis of 1,3-disubstituted pyrazoles. nih.gov

Table 1: Examples of Classical Cyclocondensation with 1,3-Dicarbonyls

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Key Findings |

| Alkyl Acetoacetate | Hydrazine Salts | 3-Alkoxypyrazoles | Low yields are typically observed. researchgate.net |

| 1,3-Diketones | Arylhydrazine Hydrochloride | 1,3-Disubstituted Pyrazoles | Improved regioselectivity in aprotic dipolar solvents. nih.gov |

| 1,1,3,3-Tetraethoxypropane | Hydrazine Dihydrochloride | Pyrazole | Stoichiometric reaction in water/ethanol (B145695). google.com |

Cyclization of α,β-Unsaturated Carbonyl Compounds with Hydrazines

An alternative classical route to pyrazoles involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comdergipark.org.tr This method typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyrazole ring. beilstein-journals.org

The reaction of α,β-unsaturated ketones with a leaving group at the β-position with hydrazine derivatives can lead to the formation of pyrazolines, which then eliminate the leaving group to yield the corresponding pyrazole. mdpi.com Similarly, α,β-unsaturated hydrazones can undergo cyclization to form pyrazolines, which can then be isomerized or oxidized to pyrazoles. csic.es For instance, a 6π-electrocyclization of protonated α,β-unsaturated hydrazones can lead to 1-protonated 3-pyrazolines. csic.es

The regioselectivity of this approach can be an issue, particularly with acetylenic ketones, where the reaction with hydrazine derivatives can produce a mixture of two regioisomers. mdpi.com

Advanced Synthetic Techniques for 3-Alkoxypyrazoles

To overcome the limitations of classical methods, particularly regarding yield and regioselectivity, several advanced synthetic techniques have been developed for the preparation of 3-alkoxypyrazoles.

Regioselective Synthesis and Control in Ethoxypyrazole Formation

Controlling regioselectivity is a critical aspect of modern organic synthesis. numberanalytics.com In the context of ethoxypyrazole formation, several factors can be manipulated to favor a specific regioisomer, including steric and electronic effects of the reactants, reaction conditions (temperature, solvent, catalyst), and substrate design. numberanalytics.comnumberanalytics.com

For instance, the reaction of ethyl β-oxo thionoesters with hydrazine derivatives in the presence of triethylamine (B128534) at room temperature has been shown to directly yield 3-ethoxy-1H-pyrazoles with good regioselectivity. researchgate.netresearchgate.net Another approach involves the use of β-enamino diketones, where structural modifications and the use of a Lewis acid activator like BF₃ can control the regiochemistry of the cyclocondensation with arylhydrazines. organic-chemistry.org The choice of solvent can also play a crucial role; for example, a regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles from enones and arylhydrazines was achieved by switching between methanol (B129727) (favoring the 1,3-isomer) and chloroform (B151607) (favoring the 1,5-isomer). nih.gov

Catalyst design is another powerful tool for controlling regioselectivity. numberanalytics.comorganic-chemistry.org For example, a palladium-catalyzed aerobic oxidative coupling of vinylboronic acids and alkyl olefins in the presence of a specific ligand, 2,9-dimethylphenanthroline, provides regioselective access to 1,3-disubstituted conjugated dienes, showcasing how ligand choice can dictate the reaction outcome. organic-chemistry.org While not a direct synthesis of pyrazoles, this principle of catalyst control is applicable to heterocyclic synthesis. A regioselective route to C3-hydroxyarylated pyrazoles has been developed through the reaction of pyrazole N-oxides with arynes, a method that notably does not require functionalization at the C4 and C5 positions to achieve regioselectivity. scholaris.ca

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. fu-berlin.deorganic-chemistry.org This strategy has been successfully applied to the synthesis of pyrazole derivatives, providing rapid access to diverse structures. beilstein-journals.orgresearchgate.net

One MCR approach involves the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot transformation to yield pyrazoles. beilstein-journals.org Another example is a consecutive three-component synthesis where α,β-unsaturated carbonyl compounds react with tosylhydrazine in situ under alkaline conditions to form pyrazoles, which can then be N-functionalized by nucleophilic substitution. beilstein-journals.org MCRs can also be designed as domino reactions, where a sequence of transformations is triggered by the functionalities generated in the preceding step. fu-berlin.de

Microwave-assisted MCRs have also been developed, for instance, in the synthesis of optically active tetracyclic dispirooxindolopyrrolidine-piperidones, highlighting the potential for environmentally friendly and rapid synthesis. researchgate.net

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Product Type | Key Features |

| Enolates, Carboxylic Acid Chlorides, Hydrazines | Substituted Pyrazoles | In situ generation of 1,3-dicarbonyls. beilstein-journals.org |

| α,β-Unsaturated Carbonyls, Tosylhydrazine, Halides | N-Functionalized Pyrazoles | Consecutive three-component synthesis. beilstein-journals.org |

| 1,3-Diaryltetrazoles, α,β-Unsaturated Carbonyls | Pyrazoles | Domino photoclick 1,3-dipolar cycloaddition/Norrish type deformylation. nih.gov |

Utilization of Activated Enol Ethers and Related Precursors

Activated enol ethers are versatile three-carbon synthons for the synthesis of various heterocycles, including pyrazoles. beilstein-journals.org These trifunctional electrophiles react with hydrazine to produce 3,4-disubstituted pyrazoles. beilstein-journals.org For example, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride provides a simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. researchgate.netresearchgate.netresearchgate.net

The reaction of activated enol ethers, such as those derived from malonic acid derivatives, with hydrazine hydrate (B1144303) can lead to the formation of pyrazoles like ethyl 3-hydroxy-1H-pyrazole-4-carboxylate through an initial vinylic nucleophilic substitution (SNV) followed by intramolecular cyclization. beilstein-journals.org When hydrazine hydrochloride is used in the reaction with diethyl ethoxymethylenemalonate, ethyl 3-ethoxypyrazole-4-carboxylate can be obtained. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Silyl enol ethers are another class of valuable precursors. escholarship.org While often used in α-arylation reactions of ketones, their reactivity as electron-rich alkenes makes them suitable partners in various coupling and cyclization reactions. escholarship.orgpkusz.edu.cn For instance, a one-pot synthesis of 3-functionalized (Z)-silyl enol ethers from 1-arylallylic alcohols has been developed, showcasing the manipulation of these intermediates. rsc.org

Sustainable and Green Chemistry Protocols

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols for the synthesis of ethoxypyrazoles and related heterocyclic compounds. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of toxic substances.

Aqueous Media Synthetic Routes

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. Although organic compounds like pyrazole derivatives often have low solubility in water, various techniques have been developed to facilitate reactions in aqueous media.

One effective strategy involves the use of phase-transfer catalysts or hydrotropes that enhance the solubility of organic reactants in water. For instance, the condensation of 1,3-diketones with hydrazines to form pyrazoles has been successfully carried out in water at room temperature using Amberlyst-70, a solid acid catalyst. mdpi.com This method is noted for its simple work-up and the reusability of the catalyst, contributing to its eco-friendly profile. mdpi.com

Another approach combines aqueous media with energy-input technologies like sonication. The synthesis of pyrazole fatty esters from methyl 10,12-dioxostearate and various hydrazines has been demonstrated in water under ultrasonic irradiation. psu.edu While reactions at ambient temperature gave moderate yields, increasing the temperature to 60 °C under sonication led to significantly higher yields and very short reaction times. psu.edu This indicates that the cavitational energy from ultrasound can effectively promote reactions even with water-insoluble substrates. psu.edu

Furthermore, the synthesis of pyrazole-4-carbonitrile derivatives has been achieved in water using a palladium(II) complex as a heterocatalyst under ultrasonic irradiation, highlighting the synergistic effect of aqueous media, catalysis, and sonochemistry for efficient and green synthesis. nih.gov

Table 1: Examples of Pyrazole Synthesis in Aqueous Media

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 1,3-Diketones and Hydrazines | Amberlyst-70, Water, Room Temperature | Good | mdpi.com |

| Methyl 10,12-dioxostearate and Hydrazine Hydrate | Ultrasonic Irradiation (20 kHz), Water, 60 °C, 8 min | ~75-90% | psu.edu |

| Aromatic Aldehyde, Malononitrile, Phenylhydrazine (B124118) | Pd(II) complex catalyst, Ultrasonic Irradiation, Water, 80 °C, 15 min | up to 97% | nih.gov |

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free reactions, or solid-state reactions, offer a cleaner alternative, often leading to higher efficiency and easier product purification.

One notable solvent-free method for pyrazole synthesis involves a one-pot, three-component reaction between isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines. tandfonline.com This reaction proceeds at room temperature in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a high-polarity medium, affording highly functionalized pyrazoles in good yields. tandfonline.com

Microwave irradiation is frequently combined with solvent-free conditions to accelerate reactions. For example, 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones have been synthesized by the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones using a CuO/SBA-15 catalyst under solvent-free, microwave-assisted conditions. clockss.org This method provides the desired products in good to excellent yields with significantly reduced reaction times. clockss.org Similarly, a variety of 4-arylidenepyrazolone derivatives have been prepared via a microwave-assisted, one-pot reaction of an arylhydrazine, an ethyl acetoacetate, and an aromatic aldehyde under solvent-free conditions, achieving yields up to 98%. mdpi.com

The synthesis of 3,5-disubstituted-1H-pyrazoles has also been accomplished through the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free microwave irradiation, resulting in high yields and short reaction times. mdpi.com

Table 2: Solvent-Free Synthesis of Pyrazole Derivatives

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Highly functionalized pyrazoles | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room Temperature | 75–86% | tandfonline.com |

| 4-Arylidenepyrazolone derivatives | Arylhydrazine, Ethyl acetoacetate, Aromatic aldehyde | Microwave (420 W), 10 min | 51–98% | mdpi.com |

| 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | 3-[1-(Phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15 catalyst, Microwave (567 W), 35 min | Good to Excellent | clockss.org |

| 3,5-Disubstituted-1H-pyrazoles | Tosylhydrazones, α,β-Unsaturated carbonyl compounds | Microwave Irradiation | High | mdpi.com |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, enabling rapid and efficient reactions. scispace.com Microwave irradiation provides uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govbenthamdirect.com

The synthesis of this compound derivatives has benefited from this technology. For instance, the N-arylation of 3-ethoxypyrazole with 2-halogenopyridines featuring electron-attracting substituents can be efficiently achieved by heating with a microwave oven at 150 °C for one hour in the presence of cesium carbonate. nih.govacs.org

MAOS is particularly effective when combined with solvent-free conditions. A notable example is the one-pot synthesis of 4-arylidenepyrazolone derivatives, where microwave irradiation at 420 W for just 10 minutes under solvent-free conditions produced yields ranging from 51% to 98%. mdpi.com In another study, the synthesis of pyrazole-oxadiazole hybrids saw reaction times decrease from 7–9 hours with conventional heating to a mere 9–10 minutes under microwave irradiation, with yields improving from 79-92%. acs.org

The synthesis of 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds was achieved in a two-step microwave-assisted process. The intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, was formed from phenylhydrazine and 2-(ethoxymethylene)malononitrile at 102°C under 300W for 45 minutes, with the final products yielding 75-82%. benthamdirect.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Product/Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazole-oxadiazole hybrids | 7–9 hours | 9–10 minutes | 79–92% | acs.org |

| 4-(Benzylideneamino)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 minutes | 10–25 minutes | From 78% to 97% | nih.gov |

| N-Arylation of 3-ethoxypyrazole | N/A | 1 hour (150 °C) | Efficient | nih.govacs.org |

| 4-Arylidenepyrazolone derivatives (Solvent-free) | N/A (two-step classical route) | 10 minutes (one-pot) | up to 98% | mdpi.com |

Sonochemical Procedures in Ethoxypyrazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique source of energy for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. mdpi.com This effect can significantly enhance reaction rates, improve yields, and enable reactions to occur under milder bulk conditions.

The synthesis of various pyrazole derivatives has been successfully promoted by ultrasonic irradiation. For example, a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized from chalcone-like heteroanalogues and hydrazines under sonication. mdpi.com This method resulted in good yields (65%–80%) and remarkably short reaction times (2–20 minutes) compared to traditional methods. mdpi.com

In another application, the synthesis of pyrazole fatty esters from methyl 10,12-dioxostearate and hydrazines was conducted in an aqueous medium. psu.edu Sonication at 60 °C completed the reaction in 7-10 minutes with yields of 75-90%, demonstrating ultrasound's ability to promote reactions in heterogeneous systems. psu.edu

A catalyst-free, concerted [3+2] cycloaddition of alkyne derivatives to 2-imino-1H-pyridin-1-amines to form pyrazolo[1,5-a]pyridine (B1195680) derivatives was achieved in 20 minutes at 85 °C under sonication, providing excellent yields. acs.org The use of ultrasound has also been combined with catalysis; for instance, the synthesis of pyrazole-4-carbonitrile derivatives was performed under ultrasonic irradiation in water with a Pd(II) complex as a catalyst, achieving high efficiency in a short time (20 minutes). nih.gov

Table 4: Sonochemical Synthesis of Pyrazole Derivatives

| Product | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles | Chalcone-like heteroanalogues, Hydrazines | Sonication, Ethanol or Methanol/Acetic Acid | 2–20 min | 65–80% | mdpi.com |

| Pyrazolo[1,5-a]pyridine derivatives | 1-Amino-2-iminopyridine derivatives, Acetylene derivatives | Sonication, Acetonitrile (B52724), 85 °C | 20 min | Excellent | acs.org |

| Pyrazole fatty esters | Methyl 10,12-dioxostearate, Hydrazines | Sonication, Water, 60 °C | 7–10 min | 75–90% | psu.edu |

| Pyrazole-4-carbonitrile derivatives | Aromatic aldehydes, Malononitrile, Phenylhydrazine | Pd(II) catalyst, Sonication, Water, 80 °C | 15 min | up to 97% | nih.gov |

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis. These include enhanced safety (especially when dealing with hazardous intermediates like diazoalkanes), superior heat and mass transfer, precise control over reaction parameters, and improved scalability. scispace.commit.edumdpi.com

The synthesis of pyrazoles is well-suited to flow chemistry. A versatile multistep continuous flow setup has been developed for the four-step conversion of anilines into pyrazole products. scispace.com This "synthesis machine" incorporates diazotization and a metal-free reduction, allowing for the in-situ formation and use of reactive intermediates, which is a significant safety advantage over batch processes that require the storage of potentially unstable hydrazines. scispace.com

Another continuous flow process for synthesizing 3,5-di- and 1,3,5-trisubstituted pyrazoles involves the reaction of in-situ generated ynones with hydrazine derivatives. mdpi.com This transition-metal-free method provides moderate to good yields with a total residence time of about 70 minutes under mild conditions. mdpi.com

Flow reactors have also been used to generate libraries of pyrazole compounds efficiently. By using a system like the FlowSyn, a range of reaction conditions can be rapidly evaluated, accelerating optimization. labmanager.com This technology has been used to prepare a wide range of pyrazoles, with each compound synthesized in under an hour. labmanager.com A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has been developed, demonstrating the power of this technique for creating diverse molecular structures quickly. mit.edu

Table 5: Examples of Pyrazole Synthesis Using Flow Chemistry

| Product Type | Key Process | Advantages Noted | Reference |

|---|---|---|---|

| N-Aryl pyrazoles | Four-step conversion of anilines | In-situ generation of intermediates, enhanced safety, scalability | scispace.com |

| 3,5-Di- and 1,3,5-trisubstituted pyrazoles | Transition metal-free reaction of in-situ generated ynones | Total residence time ~70 min, mild conditions | mdpi.com |

| Highly functionalized fluorinated pyrazoles | Telescoped multi-step synthesis | Rapid diversification, safe handling of diazoalkanes, short residence times (e.g., 31.7 min for a 4-step synthesis) | mit.edu |

| Pyrazole libraries | Rapid reaction optimization and synthesis | <1 hour per compound, efficient library generation | labmanager.com |

Catalytic Methodologies in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogues employs a range of catalytic systems, from simple bases to complex metal catalysts.

A foundational method for producing 3-ethoxy-1H-pyrazoles involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives in the presence of triethylamine, which acts as a base catalyst. researchgate.netoup.com This reaction proceeds at room temperature and directly yields the desired ethoxypyrazole products in high yields. researchgate.netoup.com

For the modification of the pyrazole core, N-arylation is a key step. The reaction of 3-ethoxypyrazole with various 2-halogenopyridines can be catalyzed by cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, often with microwave heating to drive the reaction to completion. nih.govacs.org

Palladium catalysts are widely used for cross-coupling reactions to further functionalize the ethoxypyrazole scaffold. For instance, after iodination of the pyrazole ring, Suzuki-Miyaura and Negishi cross-coupling reactions can be employed to introduce aryl or alkyl groups. nih.govacs.org

More broadly in pyrazole synthesis, a variety of other catalytic systems have proven effective. These include:

Heterogeneous Catalysts: CuO nanoparticles supported on SBA-15 have been used for the cyclization of hydrazones to form chromenopyrazoles under solvent-free, microwave conditions. clockss.org

Solid Acid Catalysts: Amberlyst-70 has been shown to be an effective and recyclable catalyst for the synthesis of pyrazoles from 1,3-diketones and hydrazines in aqueous media. mdpi.com

Lewis Acid Catalysts: Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the synthesis of trifluoromethyl-containing pyrazoles under ultrasonic irradiation. researchgate.net

Metal Complexes: A Pd(II) complex derived from a thiazole (B1198619) derivative has been used as an efficient catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives in water with ultrasonic assistance. nih.gov

These examples showcase the diversity of catalytic approaches available, enabling chemists to tailor reaction conditions for specific substrates and desired outcomes, often with an emphasis on greener and more efficient processes.

Heterogeneous Catalysis (e.g., Nanocatalysts, Lewis Acids)

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. Both Lewis acids and various nanocatalysts have proven effective in the synthesis of pyrazole cores, including ethoxy-substituted variants.

Lewis Acid Catalysis:

Lewis acids facilitate the condensation reaction between 1,3-dicarbonyl compounds and hydrazines, which is a fundamental method for pyrazole formation. A notable and highly regioselective approach involves the use of 3-ethoxycyclobutanones as 1,3-dicarbonyl synthons for their reaction with monosubstituted hydrazines. researchgate.netnih.gov This union is efficiently catalyzed by various Lewis acids, such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄), to produce pyrazole derivatives at ambient temperatures. nih.gov The reaction proceeds smoothly in a one-pot manner, providing excellent yields. nih.gov

For instance, the reaction between 2,2-dimethyl-3-ethoxycyclobutanone and tosylhydrazine (TsNHNH₂) in the presence of a Lewis acid catalyst like SnCl₄ yields the corresponding pyrazole product in high efficiency. nih.gov The versatility of this method is demonstrated by its effectiveness in various solvents, including dichloromethane (B109758) (DCM), dichloroethane (DCE), and acetonitrile (CH₃CN). nih.gov

Other Lewis acids have also been employed. Indium(III) chloride (InCl₃) has been identified as an efficient catalyst for one-pot, three-component reactions to synthesize pyrazole derivatives under solvent-free conditions. nih.gov Similarly, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in eco-friendly procedures for pyrazole synthesis. Current time information in Bangalore, IN.

Nanocatalysts:

In recent years, nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, leading to enhanced catalytic activity. Several types of nanocatalysts have been successfully applied to the synthesis of pyrazole derivatives, often in multicomponent reactions.

Copper-Based Nanocatalysts: Copper oxide nanoparticles (CuO NPs) have been utilized as a green, efficient, and reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives in water. oup.com These catalysts demonstrate high activity, allowing for short reaction times and high yields, and can be recycled multiple times without significant loss of function. oup.com

Magnetic Nanocatalysts: Magnetized dextrin (B1630399) nanocomposites serve as a cost-effective and retrievable catalyst for synthesizing dihydropyrano[2,3-c]pyrazoles. researchgate.net This method involves a one-pot condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydes. researchgate.net Similarly, Co₃O₄ nanoparticles have been used for the synthesis of pyrano[2,3-c]pyrazole derivatives, showing high efficiency and reusability. researchgate.net

Other Heterogeneous Systems: A novel cerium-based heterogeneous catalyst, [Ce(L-Pro)₂]₂(Oxa), has been developed for the efficient synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazines in ethanol at room temperature. figshare.com This recyclable catalyst has been successfully used to synthesize 1-(4-chlorophenyl)-5-ethoxy-3-methyl-1H-pyrazole. figshare.com Furthermore, solid acid catalysts like Amberlyst-70 have been shown to effectively catalyze the condensation of 1,3-diketones with hydrazines in aqueous media at room temperature, offering an environmentally benign route to pyrazoles. researchgate.net

Table 1: Examples of Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst Type | Specific Catalyst | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid | SnCl₄, BF₃·OEt₂, TiCl₄ | 3-Ethoxycyclobutanones, Monosubstituted hydrazines | Substituted Pyrazoles | nih.gov |

| Lewis Acid | InCl₃ | Aldehydes, Aryl acetonitrile, Phthalohydrazide | Pyrazolo[1,2-b]phthalazine-diones | nih.gov |

| Nanocatalyst | Copper Oxide (CuO) NPs | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | oup.com |

| Nanocatalyst | Magnetized Dextrin | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, Malononitrile | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Heterogeneous | [Ce(L-Pro)₂]₂(Oxa) | 1,3-Dicarbonyls, Phenylhydrazines | 5-Ethoxy-3-methyl-1H-pyrazole | figshare.com |

| Heterogeneous | Amberlyst-70 | 1,3-Diketones, Hydrazines | Substituted Pyrazoles | researchgate.net |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides powerful and versatile tools for the construction of heterocyclic rings like pyrazoles through various cyclization strategies. Catalysts based on copper, palladium, and gold are particularly prominent.

Copper-Catalyzed Syntheses: Copper catalysts are widely used due to their low cost and unique reactivity. They can catalyze the condensation of 1,3-dicarbonyl compounds with hydrazines under acid-free conditions at room temperature, offering a practical and economical approach. vulcanchem.com Copper-catalyzed multicomponent reactions are also efficient for creating complex pyrazoles. For example, a one-pot protocol using catalytic copper(I) iodide (CuI) enables the synthesis of 4-(arylsulfenyl)-1H-pyrazoles from 1,3-diketones, arylhydrazines, and arylthiols. nih.gov Furthermore, a copper-catalyzed relay oxidation strategy allows for the cascade reaction of oxime acetates, amines, and aldehydes to furnish substituted pyrazoles. nih.gov The cycloaddition of sydnones and terminal alkynes can be achieved using silica-supported copper catalysts, a method that has been successfully adapted to continuous flow systems for scalable production. figshare.com

Palladium-Catalyzed Syntheses: Palladium catalysts are renowned for their efficacy in cross-coupling and cyclization reactions. One innovative method involves the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to afford polysubstituted pyrazoles. researchgate.net Palladium-catalyzed C-N coupling reactions are also a key strategy for synthesizing N-arylpyrazoles. Using ligands like tBuBrettPhos, aryl triflates can be efficiently coupled with pyrazole derivatives to produce N-arylpyrazoles in high yields. researchgate.net This method is tolerant of various functional groups and can be used to create templates for further functionalization. researchgate.net Sequential, four-component syntheses that combine Sonogashira alkynylation, cyclocondensation, and Suzuki arylation, all catalyzed by palladium, provide a diversity-oriented approach to highly substituted, luminescent biarylpyrazoles. orgsyn.org

Gold-Catalyzed Syntheses: Gold catalysts, particularly gold(I) complexes, are exceptional at activating alkynes toward nucleophilic attack, enabling unique cyclization pathways. A mild and efficient protocol for synthesizing fluorinated pyrazoles involves a gold(I)-catalyzed tandem aminofluorination of alkynes. oup.com Gold catalysts also facilitate the synthesis of highly substituted 1,3-diaminopyrazoles from 1-alkynyltriazenes and imines through a twofold C-N coupling process. researchgate.net Another approach utilizes gold(I) catalysts for the cycloaddition of diaziridines to alkynes, leading to the high-yield formation of 3-pyrazoline derivatives, which are precursors to pyrazoles. prepchem.com

Table 2: Overview of Transition Metal-Catalyzed Pyrazole Syntheses

| Metal Catalyst | Reaction Type | Key Precursors | Product Type | Reference |

|---|---|---|---|---|

| Copper | Condensation | 1,3-Dicarbonyls, Hydrazines | Substituted Pyrazoles | vulcanchem.com |

| Copper | Cycloaddition | Sydnones, Terminal Alkynes | 1,4-Disubstituted Pyrazoles | figshare.com |

| Palladium | Ring-Opening | 2H-Azirines, Hydrazones | Polysubstituted Pyrazoles | researchgate.net |

| Palladium | C-N Coupling | Aryl Triflates, Pyrazoles | N-Arylpyrazoles | researchgate.net |

| Gold | Tandem Aminofluorination | Alkynes, Selectfluor | Fluorinated Pyrazoles | oup.com |

| Gold | Cycloaddition | Diaziridines, Alkynes | 3-Pyrazolines | prepchem.com |

Synthesis of Precursor and Intermediate Compounds for this compound Functionalization

The synthesis of functionalized 3-ethoxy-1H-pyrazoles relies heavily on the availability and reactivity of key precursor and intermediate compounds. The strategic choice of starting materials dictates the substitution pattern of the final pyrazole ring.

β-Oxo Thionoesters: A direct and high-yield route to 3-ethoxy-1H-pyrazoles involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives. researchgate.netoup.com This reaction, conducted in the presence of triethylamine at room temperature, proceeds directly to the desired pyrazole without the need for isolating intermediates. researchgate.netoup.com These thionoester precursors can be prepared from active methylene (B1212753) ketones through alkoxythiocarbonylation. researchgate.net

Diethyl 2-(ethoxymethylene)malonate (DEEMM): DEEMM is a versatile and crucial precursor for building the pyrazole core with specific functionalities. An original and simplified preparation of ethyl this compound-4-carboxylate is based on the reaction of hydrazine monohydrochloride with DEEMM. researchgate.net This key intermediate, ethyl this compound-4-carboxylate, opens the way for further transformations, such as the preparation of iodinated isomers like 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole, which are valuable for subsequent cross-coupling reactions. researchgate.net The synthesis of DEEMM itself is typically achieved through the condensation of diethyl malonate and triethyl orthoformate, often using a catalyst like anhydrous zinc chloride or a loaded ionic catalyst. prepchem.comgoogle.com

3-Ethoxycyclobutanones: As mentioned in section 2.4.1, 3-ethoxycyclobutanones are effective 1,3-dicarbonyl surrogates for pyrazole synthesis. figshare.comresearchgate.netauctoresonline.org Their reaction with hydrazines provides a regioselective pathway to pyrazole derivatives. figshare.com These cyclobutanone (B123998) precursors can be involved in various Lewis acid-catalyzed annulation and condensation reactions to form not only pyrazoles but also other heterocyclic systems. researchgate.netresearchgate.net The synthesis of substituted 3-ethoxycyclobutanones can be achieved through methods such as the bromination of 2,2-dichloro-3-ethoxycyclobutanone. google.com

Functionalization of Pyrazole Intermediates: Once a basic pyrazole framework is established, further functionalization can be achieved. For example, a precursor like hydrazinium (B103819) 3-nitro-1H-pyrazole-5-carbohydrazide can be condensed with neutralized 3-ethoxy-3-iminopropanoate to yield ethyl 2-(5-(3-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-yl)acetate. rsc.org This intermediate can then undergo further reactions like hydrolysis and nitration to build more complex, functionalized molecules. rsc.org

Table 3: Key Precursors for this compound Synthesis

| Precursor Compound | Synthetic Route to Precursor | Subsequent Reaction | Product Intermediate/Target | Reference |

|---|---|---|---|---|

| Ethyl β-oxo thionoesters | Alkoxythiocarbonylation of ketones | Reaction with hydrazine derivatives | 3-Ethoxy-1H-pyrazoles | researchgate.netoup.comresearchgate.net |

| Diethyl 2-(ethoxymethylene)malonate | Condensation of diethyl malonate and triethyl orthoformate | Reaction with hydrazine monohydrochloride | Ethyl this compound-4-carboxylate | researchgate.netprepchem.com |

| 3-Ethoxycyclobutanones | Various multi-step syntheses | Lewis acid-catalyzed union with hydrazines | Substituted pyrazoles | nih.govfigshare.com |

| Hydrazinium 3-nitro-1H-pyrazole-5-carbohydrazide | From methyl 3-nitro-1H-pyrazole-5-carboxylate and hydrazine | Condensation with 3-ethoxy-3-iminopropanoate | Functionalized triazolyl-pyrazoles | rsc.org |

Chemical Reactivity and Transformation Studies of 3 Ethoxy 1h Pyrazole

Electrophilic Aromatic Substitution (SEH) Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, which generally favors electrophilic substitution. mdpi.com In the pyrazole nucleus, electrophilic aromatic substitution reactions preferentially occur at the C4 position. mdpi.comarkat-usa.orgresearchgate.net The presence of an electron-donating ethoxy group at the C3 position further activates the ring towards electrophiles.

For instance, the pyrazole ring can undergo halogenation at the 4th or 5th position. vulcanchem.com Bromination using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom, typically yielding 4-bromo derivatives. vulcanchem.com This subsequent halogenation is a key step that opens the door for further functionalization of the pyrazole core. vulcanchem.com

Studies on related pyrazole systems have shown that the nature of substituents on the pyrazole ring can influence the outcome of electrophilic substitution reactions. For example, the presence of an electron-releasing group, such as a p-methoxyphenyl group at the N1 position, can promote the stabilization of intermediates and favor cyclization reactions. conicet.gov.ar Conversely, electron-withdrawing groups can disfavor such reactions. conicet.gov.ar

Nucleophilic Aromatic Substitution (SNH) Reactions

While the electron-rich nature of the pyrazole ring makes electrophilic substitution more common, nucleophilic aromatic substitution (SNH) can occur, particularly when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present. In the pyrazole ring, nucleophilic attacks are generally favored at the C3 and C5 positions. mdpi.com

The mechanism of nucleophilic aromatic substitution can vary depending on the reaction conditions. conicet.gov.ar One well-known pathway is the addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form an intermediate, followed by the departure of a leaving group. masterorganicchemistry.com Another possibility is the benzyne (B1209423) mechanism, which proceeds through a highly reactive aryne intermediate. masterorganicchemistry.com

In the context of 3-ethoxy-1H-pyrazole derivatives, the bromine atom on a substituted benzyl (B1604629) group can be replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions of Halogenated 3-Ethoxy-1H-pyrazoles

Halogenated derivatives of this compound are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is widely used to synthesize biaryl compounds and has been successfully applied to halogenated pyrazole derivatives. tcichemicals.comresearchgate.net

For instance, 3-bromoindazoles (a related bicyclic pyrazole system) have been shown to react with various boronic acids under microwave irradiation using a palladium catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃. researchgate.net Similarly, the 3-bromo group on a benzyl substituent attached to a pyrazole ring can serve as a handle for palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids. The development of efficient Suzuki-Miyaura coupling methods for halogenated aminopyrazoles has been a significant area of research, allowing for the synthesis of a wide range of aryl, heteroaryl, and styryl derivatives. nih.gov Interestingly, studies have shown that bromo and chloro derivatives of pyrazoles can be superior to their iodo counterparts in these couplings due to a reduced tendency for dehalogenation side reactions. nih.gov

| Halogenated Pyrazole Substrate | Coupling Partner | Catalyst/Base | Key Findings | Reference |

|---|---|---|---|---|

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Successful coupling under microwave irradiation. | researchgate.net |

| 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | The 3-bromo group on the benzyl ring acts as a coupling site. | |

| Halogenated aminopyrazoles | Aryl, heteroaryl, and styryl boronic acids/esters | Not specified | Bromo and chloro derivatives are often superior to iodo derivatives. | nih.gov |

The Negishi cross-coupling reaction is another powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, this time between an organic halide and an organozinc compound. wikipedia.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of substituted pyrazoles. wikipedia.org

A study has detailed the Negishi palladium-catalyzed cross-coupling reaction between 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. researchgate.net The general mechanism of the Negishi coupling involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu Organozinc reagents are typically prepared from the corresponding organic halides. lookchem.com While highly effective, organozinc reagents are sensitive to moisture and air, necessitating that the Negishi coupling be performed under anhydrous and oxygen-free conditions. wikipedia.org

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated compounds. organic-chemistry.orgresearchgate.net This reaction has been utilized for the modification of halogenated pyrazole derivatives.

Research has been conducted on the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene. arkat-usa.orgresearchgate.net These reactions were successfully carried out under standard Sonogashira conditions, leading to the formation of the corresponding 3-(phenylethynyl)-pyrazole derivatives in high yields. arkat-usa.org For these cross-coupling reactions to be effective, protection of the pyrazole N-H group is often necessary, as pyrazoles themselves can act as ligands for the transition metal catalyst. arkat-usa.orgresearchgate.net The ethoxyethyl group is one such protecting group that can be readily introduced and subsequently removed under mild acidic conditions. arkat-usa.orgresearchgate.net Nickel catalysts can also be employed for Sonogashira-type couplings of terminal alkynes with aryl halides. nih.gov

| Halogenated Pyrazole Substrate | Coupling Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Standard Sonogashira conditions (Palladium catalyst) | 3-(Phenylethynyl)-pyrazole derivatives | arkat-usa.orgresearchgate.net |

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Lithium Organic Compounds)

Organometallic reagents like Grignard reagents (organomagnesium halides) and organolithium compounds are strong nucleophiles and bases that can react with halogenated pyrazoles. libretexts.org These reactions often proceed via a halogen-metal exchange. google.com

For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted to the corresponding Grignard reagent using an alkyl magnesium bromide. arkat-usa.orgresearchgate.net This intermediate can then be used to introduce other functional groups, such as a formyl group to synthesize pyrazole-4-carbaldehyde. arkat-usa.orgresearchgate.net However, the selectivity of these reactions can be temperature-dependent. umich.edu

Similarly, organolithium reagents can be used for the lithiation of pyrazoles. umich.edu Direct lithiation can occur, or a halogen-lithium exchange can take place with halogenated pyrazoles. umich.edu These lithiated intermediates are highly reactive and can be quenched with various electrophiles to introduce a wide range of substituents onto the pyrazole ring. researchgate.net It is crucial to perform these reactions under anhydrous conditions as Grignard and organolithium reagents react with water. libretexts.org

| Iodopyrazole Substrate | Organometallic Reagent | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | Alkyl magnesium bromide | Grignard reagent formation | Enables synthesis of pyrazole-4-carbaldehyde. | arkat-usa.orgresearchgate.net |

| N-protected pyrazole derivatives | n-BuLi or LDA | Direct lithiation | Formation of pyrazole aldehydes in good yields. | umich.edu |

Functional Group Interconversions and Derivatization of the Ethoxy Moiety and Pyrazole Ring

The reactivity of this compound allows for a variety of functional group interconversions and derivatizations on both the pyrazole ring and the ethoxy substituent. These transformations are crucial for synthesizing a diverse range of new chemical entities.

Derivatization of the Pyrazole Ring: The pyrazole ring in this compound and its derivatives can undergo several substitution reactions. The nitrogen's reactivity has been explored, particularly in N-arylation reactions. pasteur.fr Furthermore, the carbon positions of the pyrazole nucleus are susceptible to functionalization.

C4-Position Reactions: The C4 position can be functionalized, for example, through arylation. This is often achieved via a Suzuki-Miyaura cross-coupling reaction starting from the corresponding 4-halogeno derivative. pasteur.fr The introduction of a nitro group at the C4 position creates 3-ethoxy-4-nitro-1H-pyrazole, a compound whose electrophilic character is enhanced by the nitro group. cymitquimica.com This derivative can then undergo further reactions, such as the reduction of the nitro group. smolecule.com

C5-Position Reactions: The C5 position can also be functionalized. For instance, 5-iodo-3-ethoxypyrazoles serve as key intermediates for introducing new groups. pasteur.fr These iodinated compounds can participate in C5-arylation via the Suzuki-Miyaura reaction or C5-benzylation through the Negishi reaction. researchgate.netresearchgate.net

Derivatization of the Ethoxy Moiety: The ethoxy group at the C3 position is a key functional handle. One of the primary transformations of this moiety is its cleavage. This hydrolysis reaction, often carried out with reagents like hydrogen bromide in acetic acid or boron tribromide in dichloromethane (B109758), converts the 3-ethoxy-pyrazole into the corresponding pyrazol-3(2H)-one. pasteur.frresearchgate.net This provides access to a different class of pyrazole derivatives. pasteur.fr

The following table summarizes key derivatization reactions of the this compound scaffold.

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N1 | N-Arylation | Arylating agent, catalyst (e.g., Lam and Cham method) | N-Aryl-3-ethoxypyrazoles | pasteur.frresearchgate.net |

| C4 | Arylation (from 4-halogeno derivative) | Aryl boronic acid, Pd catalyst (Suzuki-Miyaura) | 4-Aryl-3-ethoxypyrazoles | pasteur.fr |

| C4 | Nitration | Nitrating agent (e.g., nitric acid) | 3-Ethoxy-4-nitropyrazole | smolecule.com |

| C5 | Iodination | Iodinating agent | 3-Ethoxy-5-iodopyrazole | pasteur.frresearchgate.net |

| C5 | Benzylation (from 5-iodo derivative) | Benzylzinc halide, Pd catalyst (Negishi) | 5-Benzyl-3-ethoxypyrazoles | researchgate.netresearchgate.net |

| C3-OEt | Cleavage/Hydrolysis | HBr/AcOH or BBr3/DCM | Pyrazol-3(2H)-ones | pasteur.frresearchgate.net |

Ring-Opening and Rearrangement Mechanisms

The pyrazole ring is generally stable; however, under specific conditions, it can participate in ring-opening and rearrangement reactions. While studies focusing exclusively on the ring-opening of the parent this compound are not extensively documented, related pyrazole systems provide insight into potential mechanisms.

Theoretical studies on pyrazaboles, which are dimeric structures containing pyrazole rings, indicate that the ring system can be opened by nucleophiles like amines. scholaris.ca This process involves the cleavage of the B-N bonds within the pyrazabole (B96842) structure. scholaris.ca

In other heterocyclic transformations, pyrazoles are often the product of ring-opening and recyclization of other rings, such as isoxazoles or chromones, upon reaction with hydrazines. mdpi.comtandfonline.com For example, the reaction of isoxazoles can lead to a ring-opening that generates a vinyl-nitrenoid intermediate, which then cyclizes to form a pyrazole. mdpi.com

Rearrangement reactions have also been observed in derivatized pyrazole systems. For instance, certain pyrazole syntheses proceeding through enol triflates have unexpectedly yielded allenyl pyrazoles as the major product, resulting from a vulcanchem.comvulcanchem.com-Cope rearrangement instead of the anticipated 1,3-alkyl shift. nih.gov

Oxidation and Reduction Pathways

This compound and its derivatives can undergo both oxidation and reduction, affecting either the pyrazole ring itself or its substituents.

Oxidation: The pyrazole ring can be oxidized to form the corresponding pyrazole N-oxides. Common oxidizing agents used for this transformation include hydrogen peroxide or potassium permanganate (B83412). smolecule.com Additionally, substituents on the pyrazole ring can be selectively oxidized. For example, a hydroxymethyl group on the ring can be oxidized to an aldehyde, which can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). vulcanchem.com

Reduction: Reduction of the pyrazole ring typically yields dihydropyrazoles, also known as pyrazolines. smolecule.comcsic.es This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Functional groups attached to the pyrazole ring are also readily reduced. A prominent example is the reduction of a nitro group, such as in 3-ethoxy-4-nitro-1H-pyrazole, to an amino group. smolecule.com This transformation significantly alters the electronic properties of the molecule. smolecule.com The reduction of halogen substituents, such as an iodine atom, has also been noted as a side reaction during other transformations, for instance, under prolonged heating during N-arylation reactions. nih.gov

The table below outlines the primary oxidation and reduction reactions for the 3-ethoxypyrazole scaffold.

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Pyrazole Ring | H₂O₂, KMnO₄ | Pyrazole N-oxide | smolecule.com |

| Oxidation | 4-Hydroxymethyl group | KMnO₄, CrO₃ | 4-Carbaldehyde | vulcanchem.com |

| Oxidation | 4-Carbaldehyde group | KMnO₄ | 4-Carboxylic acid | vulcanchem.com |

| Reduction | Pyrazole Ring | NaBH₄, LiAlH₄ | Dihydropyrazole (Pyrazoline) | smolecule.com |

| Reduction | 4-Nitro group | Reducing agent | 4-Amino group | smolecule.com |

| Reduction | 4-Iodo group | Heat, prolonged reaction | De-iodinated pyrazole | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethoxy 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Ethoxy-1H-pyrazole in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display four distinct sets of signals, corresponding to the different proton environments in the molecule. The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant (J) of approximately 7 Hz.

The pyrazole (B372694) ring itself contains three protons: one attached to nitrogen (N-H) and two to carbon (C-4 and C-5). The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to their coupling to each other (³JHH). Spectroscopic data from related compounds, such as 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole, show pyrazole ring protons as doublets at approximately δ 6.53 and 7.84 ppm. arkat-usa.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | ~1.35 | triplet | ~7.0 |

| OCH₂ (ethoxy) | ~4.20 | quartet | ~7.0 |

| H-4 (pyrazole) | ~5.90 | doublet | ~2.5 |

| H-5 (pyrazole) | ~7.40 | doublet | ~2.5 |

| N-H (pyrazole) | ~12.0 | broad singlet | - |

Note: Chemical shifts are predictions based on data from analogous pyrazole derivatives and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum for this compound is expected to show five distinct signals, one for each unique carbon atom in the structure. The carbon atom at the C-3 position, being directly bonded to the electronegative oxygen atom of the ethoxy group, will be the most deshielded (highest chemical shift) among the pyrazole ring carbons. The carbons of the ethoxy group, -OCH₂- and -CH₃, will appear in the aliphatic region of the spectrum. Analysis of related structures, like various iodo- and bromo-substituted pyrazoles, provides a basis for predicting these chemical shifts. arkat-usa.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | ~14.5 |

| OCH₂ (ethoxy) | ~67.0 |

| C-4 (pyrazole) | ~95.0 |

| C-5 (pyrazole) | ~132.0 |

| C-3 (pyrazole) | ~160.0 |

Note: Chemical shifts are predictions based on data from analogous pyrazole derivatives and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. scirp.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, and between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group. This confirms the adjacent nature of these respective proton pairs. scirp.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, the ethoxy -OCH₂- protons to their carbon, and the ethoxy -CH₃ protons to their carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons. scirp.orgrsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital as it shows correlations between protons and carbons over two or three bonds, mapping out the molecular skeleton. scirp.orgmdpi.com Key HMBC correlations for this compound would include:

A correlation from the methylene (-OCH₂-) protons of the ethoxy group to the C-3 carbon of the pyrazole ring, definitively linking the substituent to the heterocycle.

Correlations from the H-4 proton to carbons C-3 and C-5.

Correlations from the H-5 proton to carbons C-3 and C-4.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) |

| COSY | H-4 | H-5 |

| -OCH₂- | -CH₃ | |

| HSQC | H-4 | C-4 |

| H-5 | C-5 | |

| -OCH₂- | -OCH₂- Carbon | |

| -CH₃ | -CH₃ Carbon | |

| HMBC | -OCH₂- | C-3 |

| H-4 | C-3, C-5 | |

| H-5 | C-4, C-3 |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a characteristic fingerprint of the molecule based on the absorption of infrared radiation by its vibrating bonds. For this compound, several key absorption bands are expected. A broad band in the region of 3400-3100 cm⁻¹ is characteristic of the N-H stretching vibration. beilstein-journals.orgrsc.org C-H stretching vibrations from the pyrazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹. The pyrazole ring's C=N and C=C stretching vibrations typically result in absorptions in the 1600-1400 cm⁻¹ range. isroset.org One of the most diagnostic peaks for the ethoxy substituent is the strong C-O stretching band, which is anticipated around 1250 cm⁻¹. mdpi.com

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3400 - 3100 | N-H stretch (broad) |

| ~3150 - 3050 | C-H stretch (aromatic/pyrazole) |

| ~2980 - 2850 | C-H stretch (aliphatic, ethoxy) |

| ~1600 - 1450 | C=N, C=C stretch (pyrazole ring) |

| ~1250 | C-O stretch (asymmetric) |

| ~1040 | C-O stretch (symmetric) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While specific Raman data for this compound is not widely published, the principles of Raman scattering allow for predictions of its spectrum. Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the pyrazole ring are expected to produce strong signals. Ring breathing modes, which involve the symmetric expansion and contraction of the entire pyrazole ring, are also typically strong in the Raman spectrum and provide a characteristic fingerprint in the low-frequency region. Studies on similarly substituted pyrazoles confirm that vibrational analysis using both IR and Raman provides a more complete picture of the molecular structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy, often to the third or fourth decimal place. researchgate.net This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For the structural confirmation of pyrazole derivatives, HRMS is invaluable. In a study of a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HRMS was used to confirm the replacement of a methoxy (B1213986) group with a chlorine atom. mdpi.com The instrument detected the protonated molecular ion [M+H]⁺ at an m/z of 281.0691, which correlated closely with the calculated mass of 281.0687 for the proposed formula C₁₃H₁₄ClN₂O₃. mdpi.com This demonstrates the technique's ability to validate a proposed structure by confirming its exact mass. mdpi.com

The fragmentation pattern observed in mass spectrometry provides further structural information. For this compound, fragmentation would be expected to follow patterns characteristic of ethers and aromatic heterocyclic systems. libretexts.org A primary fragmentation pathway for ethers is the cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom. libretexts.orgmiamioh.edu Therefore, a significant fragment corresponding to the loss of an ethyl group (•CH₂CH₃) or an ethylene (B1197577) molecule (H₂C=CH₂) from the molecular ion would be anticipated. Cleavage of the pyrazole ring itself would also contribute to the fragmentation spectrum.

Table 1: Example of HRMS Data for a Substituted Ethoxy-Pyrazole Derivative Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com

| Ion Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 281.0687 | 281.0691 | C₁₃H₁₄ClN₂O₃ |

| [M+Na]⁺ | 303.0508 | 303.0508 | C₁₃H₁₃ClN₂O₃Na |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from their ground state to higher energy levels. shu.ac.uk The absorption of this energy by organic molecules is generally restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains two main features that influence its UV-Vis spectrum: the pyrazole ring and the ethoxy group. The pyrazole ring is an aromatic heterocycle and, as such, is a chromophore that undergoes π → π* transitions. nih.gov These transitions, which involve promoting an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. shu.ac.uk For the parent pyrazole molecule, a strong absorption band attributed to a π–π* electronic transition is observed with a maximum (λmax) at 203 nm. nih.gov

The ethoxy group (-OCH₂CH₃) attached to the pyrazole ring acts as an auxochrome. An auxochrome is a group with non-bonding (n) electrons that, when attached to a chromophore, can modify the wavelength and intensity of the absorption. The lone pair electrons on the oxygen atom can participate in n → π* transitions, which are generally of lower intensity than π → π* transitions. shu.ac.uk The interaction between the non-bonding electrons of the ethoxy group and the π system of the pyrazole ring can also cause a shift in the λmax of the π → π* transition.

Table 2: UV Absorption Data for the Parent Pyrazole Chromophore

| Compound | λmax (nm) | Transition Type | Molar Absorptivity (ε) |

| Pyrazole | 203 nih.gov | π → π* | 5.44 × 10⁻¹⁸ cm²/molecule nih.gov |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This analysis reveals the precise arrangement of atoms in the crystal lattice, providing accurate measurements of bond lengths, bond angles, and torsional angles, thereby establishing the molecule's exact geometry and conformation in the solid state. mdpi.comresearchgate.net

While the specific crystal structure of this compound is not publicly documented in the search results, the analysis of closely related pyrazole derivatives illustrates the type of detailed information obtained from an SC-XRD study. For instance, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been determined. mdpi.com The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com In this related structure, the phenyl and pyrazole rings were found to be inclined at a dihedral angle of 60.83(5)°. mdpi.com Such data is crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules within the crystal. mdpi.comiucr.org

A typical SC-XRD analysis provides a wealth of crystallographic data, which is essential for a complete structural characterization of a compound.

Table 3: Example of Crystallographic Data for a Related Pyrazole Derivative Data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (mg/cm³) | 1.423 |

Theoretical and Computational Investigations of 3 Ethoxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry for predicting and interpreting experimental data. researchgate.net For pyrazole (B372694) derivatives, these calculations offer a powerful lens to examine their electronic and structural characteristics. eurasianjournals.com

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netsemanticscholar.org For pyrazole derivatives, DFT, particularly with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), is frequently employed to optimize molecular geometry and calculate various electronic parameters. ijbiotech.comnih.govepstem.net

The optimization process determines the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. epstem.netresearchgate.net For instance, in related pyrazole structures, DFT calculations have shown good agreement between theoretical and experimental values for the geometric parameters of the pyrazole ring. ijbiotech.com These calculations can predict the planarity of the pyrazole ring and the orientation of the ethoxy substituent. conicet.gov.ar The calculated bond lengths, such as C-C, C-N, and N-N, within the pyrazole core can be compared with experimental data from similar molecules to validate the computational model. ijbiotech.com

Electronic properties derived from DFT calculations include total energy, rotational constants, and thermodynamic parameters like entropy and thermal capacity. epstem.netresearchgate.net These values are fundamental to understanding the molecule's behavior under different conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital that has the highest propensity to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.netyoutube.com

The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are critical descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For pyrazole derivatives, FMO analysis helps in understanding their potential as reactants in various chemical transformations. nih.govresearchgate.net The distribution of the HOMO and LUMO across the 3-ethoxy-1H-pyrazole molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Global Hardness (η = (I-A)/2) | 2.65 |

| Chemical Potential (μ = -(I+A)/2) | -3.85 |

| Global Electrophilicity (ω = μ²/2η) | 2.79 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ijbiotech.combhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. ijbiotech.comresearchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. ijbiotech.comresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxy group, highlighting these as sites for hydrogen bonding and interaction with electrophiles. ijbiotech.comresearchgate.net The hydrogen atoms, particularly the one on the pyrazole nitrogen, would exhibit positive potential. bhu.ac.in This analysis is crucial for understanding intermolecular interactions. ijbiotech.com

Fukui Function Analysis for Reactivity Site Prediction

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.comresearchgate.net These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net

Condensed Fukui functions are calculated for each atom to predict its susceptibility to nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.com A higher value of f+ on an atom indicates it is a more favorable site for a nucleophilic attack, while a high f- value suggests a preferred site for electrophilic attack. researchgate.net For this compound, Fukui analysis would pinpoint which of the ring carbons and nitrogens are the most reactive and the nature of that reactivity, offering more detailed insight than MEP maps alone. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. nih.govacs.org It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. acs.org

Tautomerism Studies and Energetic Preferences of this compound

Pyrazole and its derivatives are known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. conicet.gov.arglobalresearchonline.net For this compound, the primary tautomeric forms would be this compound and 5-ethoxy-1H-pyrazole, resulting from the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Computational studies can predict the relative energies of these tautomers to determine the most stable form. beilstein-journals.org By calculating the total energy of each optimized tautomeric structure, the energetic preference can be established. The tautomer with the lower energy is the more stable and, therefore, the more abundant species at equilibrium. researchgate.net Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric equilibrium in different environments. researchgate.net NMR spectroscopy, in conjunction with theoretical calculations, is a powerful experimental technique for studying tautomerism in pyrazole derivatives. conicet.gov.aracs.orgresearchgate.net

Computational Analysis of Tautomeric Forms (e.g., 1H vs. 2H)

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the case of this compound, the two primary tautomers are the 1H and 2H forms. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

Theoretical calculations have consistently shown that for many pyrazole derivatives, the 1H-tautomer is more stable than the 2H-tautomer. mdpi.com For instance, studies on pyrazolo[3,4-b]pyridines have indicated that the 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol. mdpi.com This stability is attributed to the aromatic circulation in both the pyrazole and the fused pyridine (B92270) ring in the 1H isomer, which is not possible in the 2H isomer. mdpi.com While specific calculations for this compound are not detailed in the provided results, the general principles of pyrazole tautomerism suggest that the 1H form would be the more stable isomer.

Spectroscopic techniques like NMR can be used to experimentally identify and differentiate between tautomers. For example, ¹H NMR spectroscopy can distinguish between 1H and 2H tautomers based on the chemical shifts of the pyrazole ring protons, which typically resonate in the δ 6–8 ppm range.

Theoretical Investigation of Proton Transfer Equilibria

Proton transfer is a fundamental process that governs the interconversion between tautomers. Theoretical studies on substituted pyrazoles have employed methods like DFT and MP2 to investigate the mechanisms and activation energies of both intramolecular and intermolecular proton transfer. ias.ac.in

For the interconversion of pyrazole derivatives, single proton transfer reactions generally exhibit high activation energies. ias.ac.in Studies have shown these to be in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level of theory. ias.ac.in The electronic nature of substituents on the pyrazole ring influences the stability of dimers formed through hydrogen bonding. For 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers. ias.ac.in

The presence of solvent molecules like water or ammonia (B1221849) can significantly lower the activation energy for proton transfer. ias.ac.in For water-assisted proton transfer, activation energies are in the range of 26.62–31.78 kcal/mol, while for ammonia-assisted transfer, they are even lower, at 17.25–22.46 kcal/mol, as calculated at the MP2/6-311++G(d,p) level. ias.ac.in Double proton transfer within pyrazole dimers also presents a lower energy barrier compared to single proton transfer. ias.ac.in

Structure-Reactivity Relationship (SAR) Elucidation using Computational Methods

Computational methods are invaluable for elucidating the relationship between the structure of a molecule and its chemical reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activities. dergipark.org.tr These models are built using theoretically derived molecular descriptors.